Octaethylthio-dibenzo-tetrathiafulvalene
CAS No.: 133148-33-1
Cat. No.: VC21239361
Molecular Formula: C30H40S12
Molecular Weight: 785.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133148-33-1 |
|---|---|
| Molecular Formula | C30H40S12 |
| Molecular Weight | 785.4 g/mol |
| IUPAC Name | 4,5,6,7-tetrakis(ethylsulfanyl)-2-[4,5,6,7-tetrakis(ethylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole |
| Standard InChI | InChI=1S/C30H40S12/c1-9-31-17-18(32-10-2)22(36-14-6)26-25(21(17)35-13-5)39-29(40-26)30-41-27-23(37-15-7)19(33-11-3)20(34-12-4)24(38-16-8)28(27)42-30/h9-16H2,1-8H3 |
| Standard InChI Key | HVDCMUGJULQSSG-UHFFFAOYSA-N |
| SMILES | CCSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SCC)SCC)SCC)SCC)S2)SCC)SCC)SCC |
| Canonical SMILES | CCSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SCC)SCC)SCC)SCC)S2)SCC)SCC)SCC |
Introduction
Octaethylthio-dibenzo-tetrathiafulvalene is a complex organic compound belonging to the family of tetrathiafulvalene derivatives. It is known for its unique electrochemical properties, which make it a valuable compound in the fields of organic electronics and materials science. This compound is synthesized by reacting dibenzo-tetrathiafulvalene with ethylthiol groups under controlled conditions, often requiring a catalyst to facilitate the reaction.
Synthesis Methods
The synthesis of octaethylthio-dibenzo-tetrathiafulvalene typically involves the reaction of dibenzo-tetrathiafulvalene with ethylthiol groups in an inert atmosphere to prevent oxidation. Industrial production follows similar synthetic routes but on a larger scale, using large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions
Octaethylthio-dibenzo-tetrathiafulvalene undergoes various chemical reactions, including:
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Oxidation: The compound can be oxidized to form radical cations and dications, which are important for its electrochemical applications. Common oxidizing agents include iodine and ferric chloride.
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Reduction: It can also be reduced to form anions, enhancing its electron-donor properties. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
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Substitution: The ethylthiol groups can be substituted with other functional groups to modify the compound’s properties. Various nucleophiles can be used for substitution reactions.
Biological Activity
Octaethylthio-dibenzo-tetrathiafulvalene exhibits several biological activities:
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Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential in reducing oxidative stress in cells. In DPPH and ABTS radical scavenging tests, it demonstrated significant antioxidant activity, though slightly lower than ascorbic acid.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Octaethylthio-dibenzo-tetrathiafulvalene | 78% | 85% |
| Ascorbic Acid | 90% | 92% |
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Cytotoxicity: Studies have shown that it inhibits cell proliferation in a dose-dependent manner against various cancer cell lines, such as MCF-7 and HeLa.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.5 |
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Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Applications in Research and Industry
Octaethylthio-dibenzo-tetrathiafulvalene is used in various scientific research applications:
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Chemistry: As a building block for synthesizing complex organic materials and studying electron-donor properties.
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Biology: For studying biological redox processes and as a potential redox mediator in biochemical assays.
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Medicine: Ongoing research explores its potential as a therapeutic agent due to its unique electrochemical properties.
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Industry: It is utilized in the development of organic electronic devices, such as organic field-effect transistors and organic photovoltaics.
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